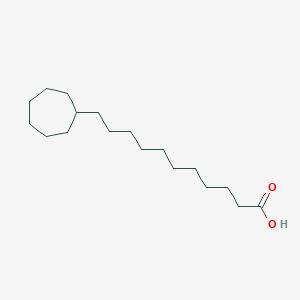

omega-Cycloheptylundecanoic acid

Description

Omega-cycloheptylundecanoic acid is a synthetically modified fatty acid characterized by an 11-carbon (undecanoic acid) backbone with a cycloheptyl substituent at the terminal (omega) position. Its hypothesized molecular formula is C₁₈H₃₂O₂, with a molecular weight of approximately 288.4 g/mol (based on structural analogs). The cycloheptyl group introduces steric hindrance and rigidity, distinguishing it from linear saturated fatty acids (SFAs).

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

11-cycloheptylundecanoic acid |

InChI |

InChI=1S/C18H34O2/c19-18(20)16-12-6-4-2-1-3-5-9-13-17-14-10-7-8-11-15-17/h17H,1-16H2,(H,19,20) |

InChI Key |

OMZUUGOYASJZKP-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)CCCCCCCCCCC(=O)O |

Canonical SMILES |

C1CCCC(CC1)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts key attributes of omega-cycloheptylundecanoic acid with analogous SFAs:

Key Observations:

- Chain Length and Cyclic Modification: Unlike undecanoic acid (C11:0), the cycloheptyl group extends the hydrophobic region while disrupting molecular packing. This likely reduces its melting point compared to longer-chain SFAs like stearic acid (C18:0) but increases it relative to undecanoic acid due to ring rigidity.

- Synthesis Challenges : Introducing a cycloheptyl group requires specialized synthetic routes, such as Grignard reactions or catalytic cyclization, which are more complex than methods for linear SFAs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.